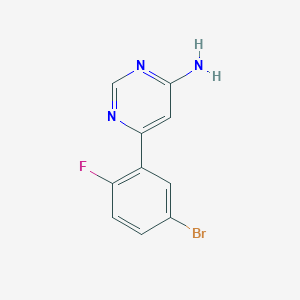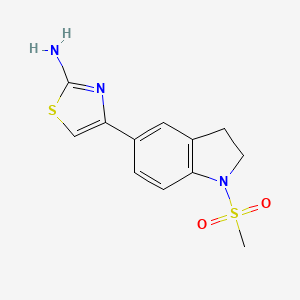
4-(1-(Methylsulfonyl)indolin-5-yl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-(Methylsulfonyl)indolin-5-yl)thiazol-2-amine is a compound that combines the structural features of indole and thiazole rings. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Thiazole derivatives also exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, and antitumor properties . The combination of these two heterocyclic systems in a single molecule makes this compound a compound of significant interest in medicinal chemistry and drug discovery.
Métodos De Preparación
The synthesis of 4-(1-(Methylsulfonyl)indolin-5-yl)thiazol-2-amine typically involves the construction of the indole and thiazole rings followed by their coupling. One common synthetic route starts with the preparation of the indole derivative, which can be achieved through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final step involves coupling the indole and thiazole rings under appropriate conditions to yield the target compound.
Análisis De Reacciones Químicas
4-(1-(Methylsulfonyl)indolin-5-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiazole rings. .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-(1-(Methylsulfonyl)indolin-5-yl)thiazol-2-amine involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, modulating their activity. The thiazole ring can also interact with biological targets, enhancing the compound’s overall activity. The combination of these interactions leads to the compound’s diverse biological effects, including inhibition of microbial growth, reduction of inflammation, and induction of cancer cell death .
Comparación Con Compuestos Similares
4-(1-(Methylsulfonyl)indolin-5-yl)thiazol-2-amine can be compared with other indole and thiazole derivatives:
Indole derivatives: Compounds like indomethacin and tryptophan share the indole scaffold and exhibit anti-inflammatory and biological activities, respectively.
Thiazole derivatives: Compounds such as sulfathiazole and ritonavir contain the thiazole ring and are known for their antimicrobial and antiviral properties.
Unique features: The combination of indole and thiazole rings in this compound provides a unique structural framework that enhances its biological activity and potential therapeutic applications
Propiedades
Fórmula molecular |
C12H13N3O2S2 |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
4-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H13N3O2S2/c1-19(16,17)15-5-4-9-6-8(2-3-11(9)15)10-7-18-12(13)14-10/h2-3,6-7H,4-5H2,1H3,(H2,13,14) |
Clave InChI |
QEXTYLCUVYOQSE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C3=CSC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


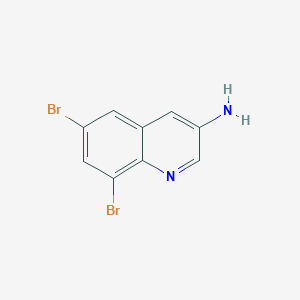
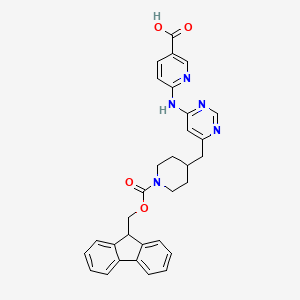
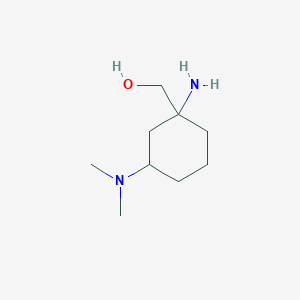
![5-[3,14-Dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15128697.png)
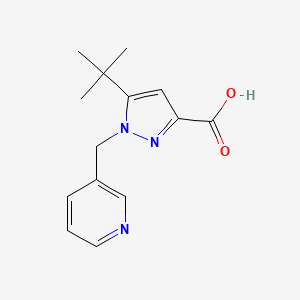


![2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-pyridin-2-ylvinyl]-6,7-dihydro-1-benzothien-2-yl}acetamide hydrochloride](/img/structure/B15128736.png)
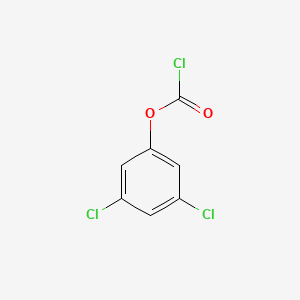
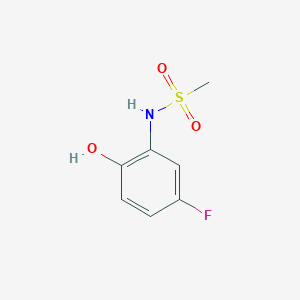
![2-{[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B15128750.png)
![N-Cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}propanamide](/img/structure/B15128756.png)
